![molecular formula C11H23NO4Si B6149780 2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid CAS No. 182287-46-3](/img/new.no-structure.jpg)
2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid is a compound with the molecular formula C11H23NO4Si and a molecular weight of 261.39 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) group, which are commonly used in organic synthesis to protect functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The TMS group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule it is reacting with.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
TMS Deprotection: Trimethylsilyl iodide (TMSI) followed by methanolysis.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the corresponding silyl ether or carbamate derivatives .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid involves the protection and deprotection of functional groups during chemical synthesis. The Boc group provides protection to the amino group, preventing unwanted reactions, while the TMS group protects hydroxyl or carboxyl groups . The selective removal of these protecting groups under specific conditions allows for the controlled synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methyl}phenyl)propanoic acid
- N-(tert-butoxycarbonyl)ethanolamine
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(trimethylsilyl)propanoic acid is unique due to the presence of both Boc and TMS protecting groups, which provide dual protection during synthesis. This dual protection allows for greater flexibility and control in multi-step synthetic processes compared to compounds with only one type of protecting group .
Properties
CAS No. |
182287-46-3 |
---|---|
Molecular Formula |
C11H23NO4Si |
Molecular Weight |
261.4 |
Purity |
95 |
Origin of Product |
United States |
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